2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
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Overview
Description
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor such as 4-chloro-3-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Substitution reactions: Introducing the amino and methyl groups through nucleophilic substitution or alkylation reactions.
Final assembly: Coupling the pyrazole derivative with a suitable butanoic acid precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalysis: Using catalysts to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: As a potential herbicide or pesticide due to its bioactive pyrazole ring.
Material Science: As a building block for synthesizing novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid would depend on its specific application. For instance:
Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Agricultural Chemistry: It could disrupt metabolic pathways in target organisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-4-(4-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the chlorine atom on the pyrazole ring.
Uniqueness
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-5-methylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15) |
InChI Key |
PCHVACZVJPLKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(C)(C(=O)O)N)Cl |
Origin of Product |
United States |
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